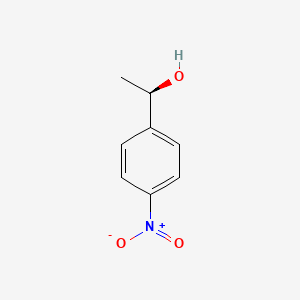

(1R)-1-(4-nitrophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of (1R)-1-(4-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity of the final drug products. This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of this compound, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data, and visualization of synthetic pathways are presented to aid researchers in their drug development endeavors.

Introduction

Chirality plays a pivotal role in drug efficacy and safety. The differential interaction of enantiomers with chiral biological targets necessitates the development of stereoselective synthetic methods to produce single-enantiomer drugs. This compound is a valuable chiral intermediate due to its versatile functional groups: a secondary alcohol that can be further functionalized or inverted, a nitro group that can be reduced to an amine, and an aromatic ring amenable to various substitutions. Its most notable application is as a precursor in the synthesis of Mirabegron, a β3-adrenergic agonist for the treatment of overactive bladder.

Synthesis of this compound

The synthesis of enantiomerically pure this compound from the prochiral ketone, 4-nitroacetophenone, can be achieved through several stereoselective methods. The primary approaches include biocatalytic asymmetric reduction and enzymatic kinetic resolution of the corresponding racemic alcohol.

Biocatalytic Asymmetric Reduction of 4-Nitroacetophenone

Whole-cell biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols. Various microorganisms and plant-based systems contain oxidoreductases that can reduce ketones to alcohols with high enantioselectivity. While many biocatalysts follow Prelog's rule to yield the (S)-enantiomer, specific enzymes can be selected to produce the (R)-enantiomer.

A common and accessible method for the synthesis of the (S)-enantiomer involves the use of carrot root (Daucus carota), which can be adapted for the synthesis of the (R)-enantiomer by selecting a biocatalyst with the opposite stereoselectivity.[1][2]

Experimental Protocol: Asymmetric Reduction of 4-Nitroacetophenone using Daucus carota (for (S)-enantiomer as a representative protocol) [1]

-

Preparation of Biocatalyst: Fresh carrots (10 g) are thoroughly washed and cut into small pieces.[1]

-

Reaction Setup: The carrot pieces are placed in an Erlenmeyer flask (125 mL) with deionized water (40 mL). 4-Nitroacetophenone (100 mg) is then added to the flask.[1]

-

Incubation: The flask is placed in an orbital shaker and agitated at 180 rpm at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Work-up: After the reaction is complete, the solid carrot material is removed by filtration. The aqueous filtrate is then extracted with an organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Note: To obtain the (R)-enantiomer, a biocatalyst exhibiting anti-Prelog selectivity for 4-nitroacetophenone would be required.

Enzymatic Kinetic Resolution of (±)-1-(4-nitrophenyl)ethan-1-ol

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically an enzyme. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation or deacylation.

In a typical kinetic resolution of racemic 1-(4-nitrophenyl)ethanol, a lipase is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated enantiomer from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-nitrophenyl)ethan-1-ol

-

Reaction Setup: Racemic 1-(4-nitrophenyl)ethanol (1 mmol) is dissolved in a suitable organic solvent (e.g., hexane, 4 mL) in a flask.[3] An acyl donor, such as vinyl acetate (2.2 mmol), and a lipase (e.g., Candida antarctica lipase B, Novozym 435, 20 mg) are added to the solution.[3]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40-50 °C) with agitation. The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Work-up: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester. The enzyme is removed by filtration.

-

Separation and Purification: The solvent is evaporated, and the remaining mixture of the unreacted alcohol and the ester is separated by column chromatography on silica gel. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

Data Presentation

Quantitative data for the synthesis of 1-(4-nitrophenyl)ethan-1-ol enantiomers are summarized in the tables below.

Table 1: Biocatalytic Reduction of 4-Nitroacetophenone

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Daucus carota | 4-Nitroacetophenone | (S)-1-(4-nitrophenyl)ethan-1-ol | High | >99 | [2] |

| Candida zeylanoides P1 | 4-Nitroacetophenone | (S)-1-(4-nitrophenyl)ethanol | 89 | >99 | [4] |

Table 2: Characterization Data for 1-(4-nitrophenyl)ethan-1-ol

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [5][6] |

| Molecular Weight | 167.16 g/mol | [5][6] |

| Melting Point | 30-32 °C | [6] |

| Boiling Point | 137-138 °C (2 Torr) | [6] |

| (S)-enantiomer | ||

| Specific Rotation | Not specified | |

| (R)-enantiomer | ||

| Specific Rotation | Not specified |

Table 3: Spectroscopic Data for 1-(4-nitrophenyl)ethan-1-ol

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 5.01 (q, J=6.5 Hz, 1H), 2.05 (br s, 1H), 1.52 (d, J=6.5 Hz, 3H) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.2, 147.1, 126.2, 123.7, 69.5, 25.5 | [7] |

| IR (KBr pellet, cm⁻¹) | ν 3435, 3330, 3025, 2889, 1547, 1440, 1320, 1284, 1223, 1185 | [8] |

Visualization of Synthetic Pathways

General Synthesis of this compound

The synthesis of this compound is primarily achieved through the asymmetric reduction of 4-nitroacetophenone.

Application in the Synthesis of Mirabegron

This compound is a crucial intermediate in the industrial synthesis of Mirabegron. The synthetic route involves the conversion of the chiral alcohol to a corresponding amine, followed by coupling with other building blocks.

Discovery and Significance

The "discovery" of this compound is intrinsically linked to the development of asymmetric synthesis methodologies and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. Its significance grew with the identification of its utility as a key building block for complex chiral molecules. The development of efficient biocatalytic and kinetic resolution methods for its production has made it a readily accessible and economically viable chiral intermediate for large-scale drug manufacturing.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. This guide has provided a detailed overview of its synthesis, with a focus on practical and scalable enantioselective methods. The presented experimental protocols, quantitative data, and pathway visualizations offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and stereocontrolled synthesis of this key chiral intermediate.

References

- 1. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. 1-(4-Nitrophenyl)ethan-1-ol | C8H9NO3 | CID 592376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of (1R)-1-(4-nitrophenyl)ethan-1-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (1R)-1-(4-nitrophenyl)ethan-1-ol, a chiral aromatic alcohol of interest in synthetic and medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.20 | d | 8.7 | 2H | Ar-H (ortho to NO₂) |

| 7.54 | d | 8.7 | 2H | Ar-H (meta to NO₂) |

| 5.02 | q | 6.6 | 1H | CH-OH |

| 2.05 | br s | - | 1H | OH |

| 1.52 | d | 6.6 | 3H | CH₃ |

Table 1: ¹H NMR data for this compound.[1][2]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 153.1 | Ar-C (ipso to CH(OH)CH₃) |

| 147.2 | Ar-C (ipso to NO₂) |

| 126.1 | Ar-CH (ortho to NO₂) |

| 123.8 | Ar-CH (meta to NO₂) |

| 69.5 | CH-OH |

| 25.4 | CH₃ |

Table 2: ¹³C NMR data for this compound.[1]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2980-2850 | C-H (aliphatic) | Stretching |

| ~1600, ~1500 | C=C | Aromatic ring stretching |

| ~1520, ~1350 | N-O | Asymmetric & Symmetric stretching |

| ~1100-1000 | C-O | Stretching |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI)

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular ion) |

| 152 | [M - CH₃]⁺ |

| 149 | [M - H₂O]⁺ |

Table 4: Key mass spectrometry fragments for this compound.[3]

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows five distinct signals. The two doublets in the aromatic region at δ 8.20 and δ 7.54 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at δ 8.20 ppm is attributed to the deshielding effect of the electron-withdrawing nitro group on the ortho protons. The quartet at δ 5.02 ppm corresponds to the benzylic proton, which is split by the three protons of the adjacent methyl group. The methyl group itself appears as a doublet at δ 1.52 ppm due to coupling with the benzylic proton. A broad singlet at δ 2.05 ppm is indicative of the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays six signals, consistent with the six unique carbon environments in the molecule. The signals at δ 153.1 and 147.2 ppm are assigned to the quaternary aromatic carbons. The two signals in the aromatic region at δ 126.1 and 123.8 ppm correspond to the protonated aromatic carbons. The signal at δ 69.5 ppm is assigned to the carbon bearing the hydroxyl group, and the upfield signal at δ 25.4 ppm corresponds to the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching appears between 2980 and 2850 cm⁻¹. Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is further confirmed by C=C stretching vibrations around 1600 and 1500 cm⁻¹. A C-O stretching band is expected in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron impact mass spectrum, the molecular ion peak [M]⁺ for this compound is observed at an m/z of 167, corresponding to its molecular weight.[3] A common fragmentation pathway for benzylic alcohols is the alpha-cleavage, which in this case involves the loss of a methyl radical (•CH₃) to yield a resonance-stabilized cation at m/z 152.[3] Another potential fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 149.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[4]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene chloride or acetone.[5]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile organic solvent like methanol or acetonitrile.[6]

-

Further dilute an aliquot of this solution to a final concentration of approximately 10-100 µg/mL.[6]

-

If any solid particles are present, filter the solution before analysis.[6]

-

-

Data Acquisition (Electron Impact Ionization):

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatography inlet.[7]

-

The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

-

Mandatory Visualizations

Caption: Workflow for Spectroscopic Data Analysis.

Caption: Structure and Key NMR Correlations.

References

- 1. rsc.org [rsc.org]

- 2. 1-(4-NITROPHENYL)ETHANOL, CAS No. 6531-13-1 - iChemical [ichemical.com]

- 3. 1-(4-Nitrophenyl)ethanol | 6531-13-1 | Benchchem [benchchem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chirality and Stereochemistry of 1-(4-Nitrophenyl)ethanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 1-(4-nitrophenyl)ethanol enantiomers. It covers their synthesis, separation, characterization, and potential applications, with a particular focus on their relevance in drug development. Detailed experimental protocols for asymmetric synthesis, chiral high-performance liquid chromatography (HPLC), and enzymatic kinetic resolution are presented. Quantitative data, including spectroscopic and polarimetric measurements, are summarized for easy reference. This guide is intended to be a valuable resource for researchers and professionals working in the fields of stereochemistry, organic synthesis, and medicinal chemistry.

Introduction

1-(4-Nitrophenyl)ethanol is a chiral secondary alcohol that exists as a pair of enantiomers: (R)-1-(4-nitrophenyl)ethanol and (S)-1-(4-nitrophenyl)ethanol. The stereochemistry of these molecules is of significant interest due to their role as versatile chiral building blocks in the synthesis of various biologically active compounds, most notably the antibiotic chloramphenicol. The distinct three-dimensional arrangement of the substituents around the chiral center leads to different interactions with other chiral molecules, such as biological receptors and enzymes. This makes the separation and characterization of the individual enantiomers crucial for the development of stereochemically pure pharmaceuticals.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the enantiomers of 1-(4-nitrophenyl)ethanol are essential for their identification and characterization.

| Property | (R)-1-(4-nitrophenyl)ethanol | (S)-1-(4-nitrophenyl)ethanol | Racemic 1-(4-nitrophenyl)ethanol |

| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [1][2] | 167.16 g/mol [1][2] | 167.16 g/mol [1][2] |

| Melting Point | Not specified | Not specified | 30-32 °C |

| Boiling Point | Not specified | Not specified | 137-138 °C (at 2 Torr) |

| Specific Optical Rotation ([α]D) | Not available | Not available | 0° |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (d, J = 6.4 Hz, 3H, CH₃), 1.85 (s, 1H, OH), 4.88 (q, J = 6.4 Hz, 1H, CH), 7.26 (d, J = 7.6 Hz, 2H, Ar-H), 7.49 (d, J = 8.0 Hz, 2H, Ar-H).

-

¹³C NMR (100 MHz, CDCl₃): δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8.

-

Infrared (IR) (KBr, cm⁻¹): 3320 (O-H), 3075 (Ar-H), 2965, 2885 (C-H), 1608, 1532, 1508 (Ar-C=C, NO₂), 1358 (NO₂), 1112 (C-O).

Synthesis of Enantiomerically Enriched 1-(4-Nitrophenyl)ethanol

The preparation of enantiomerically pure or enriched 1-(4-nitrophenyl)ethanol is a key step in its utilization for chiral synthesis. The most common approach is the asymmetric reduction of the prochiral ketone, 4'-nitroacetophenone.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. This process typically involves a chiral transition metal catalyst, such as a Ruthenium complex with a chiral ligand, and a hydrogen donor, like isopropanol or formic acid.

Logical Workflow for Asymmetric Transfer Hydrogenation:

Caption: Workflow for the asymmetric transfer hydrogenation of 4'-nitroacetophenone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 4'-Nitroacetophenone

-

Catalyst Preparation: Prepare the chiral Ruthenium catalyst, for example, [RuCl₂(arene)(S,S)-TsDPEN], in a suitable solvent.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 4'-nitroacetophenone in a mixture of a hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine) and a solvent (e.g., dichloromethane).

-

Reaction Execution: Add the chiral catalyst to the reaction mixture. Stir the reaction at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 24 hours).

-

Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and purify the product by column chromatography to yield the enantiomerically enriched 1-(4-nitrophenyl)ethanol.

Enantiomeric Separation by Chiral HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of the enantiomers of 1-(4-nitrophenyl)ethanol. Polysaccharide-based CSPs, such as those from Daicel (e.g., Chiralpak® AD-H, OD-H), are often successful in resolving this type of chiral alcohol.

Workflow for Chiral HPLC Separation:

Caption: Workflow of enantiomeric separation by chiral HPLC.

Experimental Protocol: Chiral HPLC Separation of 1-(4-Nitrophenyl)ethanol Enantiomers

-

Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve the racemic 1-(4-nitrophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

-

Injection Volume: 10 µL

Under these conditions, baseline separation of the two enantiomers is expected, allowing for their individual quantification and collection in preparative applications.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for obtaining enantiomerically pure alcohols. Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are widely used for this purpose. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for the enzymatic kinetic resolution of 1-(4-nitrophenyl)ethanol.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethanol [5][6]

-

Reaction Setup: To a solution of racemic 1-(4-nitrophenyl)ethanol (e.g., 0.1 M) in an organic solvent (e.g., n-hexane), add an acyl donor such as vinyl acetate (e.g., 0.3 M).

-

Enzyme Addition: Add Novozym® 435 (e.g., 10 mg/mL).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC.

-

Termination and Separation: When approximately 50% conversion is reached, filter off the enzyme. The reaction mixture, now containing the unreacted (S)-alcohol and the (R)-acetate, can be separated by column chromatography.

-

Hydrolysis of the Ester (Optional): The separated (R)-acetate can be hydrolyzed (e.g., using a base like NaOH in methanol) to obtain the (R)-1-(4-nitrophenyl)ethanol.

This method typically yields both enantiomers with high enantiomeric excess (>95%).

Role in Drug Development

The enantiomers of 1-(4-nitrophenyl)ethanol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The most prominent example is their use in the synthesis of chloramphenicol.

Precursor to Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic.[7] The biologically active stereoisomer is the D-(-)-threo form. The synthesis of chloramphenicol can be achieved from (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, which can be derived from (R)-1-(4-nitrophenyl)ethanol.

Simplified Synthetic Pathway to Chloramphenicol:

Caption: Simplified synthetic pathway from (R)-1-(4-nitrophenyl)ethanol to Chloramphenicol.

Biological Activity

While 1-(4-nitrophenyl)ethanol itself is not a therapeutic agent, its derivatives have shown a range of biological activities. For instance, derivatives of (S)-2-amino-1-(4-nitrophenyl)ethanol have demonstrated significant cytotoxic potential against cancer cell lines.[1] Additionally, other derivatives have been investigated for antioxidant, anti-inflammatory, and antimicrobial properties.[1] The specific biological activities of the individual enantiomers of 1-(4-nitrophenyl)ethanol are not extensively reported, but the stereochemistry is expected to play a crucial role in their interactions with biological targets.

Conclusion

The enantiomers of 1-(4-nitrophenyl)ethanol are important chiral building blocks in organic synthesis, with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of their stereochemistry, methods for their enantioselective synthesis and separation, and their characterization. The provided experimental protocols and workflows offer a practical resource for researchers and professionals. Further investigation into the specific biological activities of the individual enantiomers could unveil new opportunities for their application in drug discovery and development.

References

- 1. 1-(4-Nitrophenyl)ethanol | 6531-13-1 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hplc.eu [hplc.eu]

- 4. rsc.org [rsc.org]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (1R)-1-(4-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its importance lies primarily in its role as a key chiral building block for the synthesis of more complex molecules, most notably the broad-spectrum antibiotic Chloramphenicol. The precise stereochemistry at the benzylic alcohol position is crucial for the biological activity of the final therapeutic agent. This technical guide provides a comprehensive overview of the identifiers, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical Identifiers and Physical Properties

Accurate identification and characterization are fundamental in chemical and pharmaceutical research. The following tables summarize the key identifiers and physical properties of this compound.

| Identifier Type | Value |

| CAS Number | 58287-18-6 |

| PubChem CID | 9793932 |

| InChI | InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 |

| InChIKey | CRJFHXYELTYDSG-SCSAIBSYSA-N |

| Canonical SMILES | CC([C@H])(O)C1=CC=C(--INVALID-LINK--[O-])C=C1 |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

Note: The racemic mixture, 1-(4-nitrophenyl)ethan-1-ol, has the CAS Number 6531-13-1.

| Property | Value |

| Physical State | Not specified, likely a solid or oil |

| Melting Point | 30-32 °C (for the racemic mixture) |

| Boiling Point | 137-138 °C at 2 Torr (for the racemic mixture) |

| Solubility | Slightly soluble in chloroform and methanol |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available, with characteristic peaks for the aromatic, methine, and methyl protons. |

| ¹³C NMR | Spectral data is available, showing distinct signals for the carbon atoms in the molecule. |

| Mass Spectrometry | Mass spectral data is available, confirming the molecular weight. |

| Infrared (IR) | IR spectra show characteristic absorptions for the hydroxyl and nitro groups. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 4-nitroacetophenone. This transformation is typically achieved using a chiral catalyst to ensure high enantioselectivity.

Experimental Protocol: Asymmetric Reduction of 4-Nitroacetophenone

This protocol is a generalized procedure based on established methods using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).

Materials:

-

4-Nitroacetophenone

-

(R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole (chiral catalyst)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.

-

Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. To this, slowly add the borane reagent (e.g., BMS, approximately 1.0-1.2 equivalents). Stir the mixture for 15-30 minutes at this temperature.

-

Substrate Addition: Dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to decompose the excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

-

Characterization: Confirm the identity and enantiomeric excess of the product using spectroscopic methods (NMR, MS) and chiral HPLC analysis.

Application in Drug Development: Synthesis of Chloramphenicol

This compound is a crucial intermediate in the synthesis of the antibiotic Chloramphenicol. The stereochemistry of the alcohol is retained and dictates the final stereochemistry of the drug, which is essential for its antibacterial activity.

The following diagram illustrates the logical workflow from the precursor to the final drug product.

Caption: Synthetic workflow from 4-nitroacetophenone to Chloramphenicol.

Signaling Pathways and Biological Activity

As a chiral intermediate, this compound itself is not typically investigated for direct interaction with signaling pathways. Its biological relevance is conferred through its incorporation into the final active pharmaceutical ingredient, Chloramphenicol.

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The drug binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of protein elongation. The specific stereochemistry derived from this compound is critical for this binding and subsequent inhibition.

The following diagram illustrates the logical relationship of Chloramphenicol's mechanism of action.

Caption: Mechanism of action of Chloramphenicol.

Conclusion

This compound is a valuable chiral intermediate with well-defined properties and a critical role in the synthesis of important pharmaceuticals like Chloramphenicol. The enantioselective synthesis of this compound, primarily through the asymmetric reduction of 4-nitroacetophenone, is a key step that has been extensively studied and optimized. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this chiral building block is essential for the efficient and successful production of stereochemically pure active pharmaceutical ingredients.

References

A Guide to the Enantioselective Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic methodologies for obtaining the chiral alcohol (1R)-1-(4-nitrophenyl)ethan-1-ol, a valuable building block in the pharmaceutical industry. The focus is on providing detailed experimental protocols and comparative data for the most common and effective enantioselective methods.

Introduction

This compound is a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. Its stereochemistry is crucial for the biological activity of many pharmaceutical compounds. The efficient and selective synthesis of the (R)-enantiomer is therefore a critical step in the production of these active pharmaceutical ingredients. This guide explores the primary asymmetric synthetic routes, including the reduction of the prochiral ketone 4'-nitroacetophenone and the kinetic resolution of the corresponding racemic alcohol.

Synthetic Strategies

The synthesis of enantiomerically pure this compound predominantly relies on two key strategies:

-

Asymmetric Reduction of 4'-Nitroacetophenone: This approach involves the direct conversion of the prochiral ketone into the desired chiral alcohol using a chiral catalyst or reagent. Prominent methods include:

-

Catalytic Transfer Hydrogenation: Utilizing ruthenium catalysts with chiral ligands.

-

Corey-Bakshi-Shibata (CBS) Reduction: Employing a chiral oxazaborolidine catalyst.

-

Biocatalytic Reduction: Using whole-cell systems or isolated enzymes like alcohol dehydrogenases.

-

-

Enzymatic Kinetic Resolution of (±)-1-(4-nitrophenyl)ethanol: This method involves the selective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the desired (R)-alcohol. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for this purpose.

The following sections provide detailed experimental protocols and comparative data for these methods.

Data Summary

The following table summarizes the quantitative data from the detailed experimental protocols for the synthesis of this compound.

| Method | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN complex | Formic Acid/Triethylamine | Dichloromethane | 28 | 24 | 95 | 99 |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (Novozym 435®) | Vinyl acetate | Hexane | 32 | 48 | >45 | >99 |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-THF complex | Tetrahydrofuran (THF) | 23 | 0.08 | ~90 | 91 |

Experimental Protocols

Asymmetric Transfer Hydrogenation of 4'-Nitroacetophenone

This protocol details the asymmetric transfer hydrogenation of 4'-nitroacetophenone using a Ru(II)-TsDPEN catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

-

4'-Nitroacetophenone

-

Ru(II)-TsDPEN complex (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)])

-

Formic acid (98%)

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Four-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with inert gas inlet

-

Thermometer

-

Dropping funnel

Procedure:

-

Preparation of the Formic Acid-Triethylamine Azeotrope (5:2):

-

In a separate flask under an inert atmosphere (Argon or Nitrogen), cool triethylamine in an ice bath (below 4°C).

-

Slowly add formic acid to the cooled triethylamine with stirring. A typical molar ratio is 5 parts formic acid to 2 parts triethylamine.[1]

-

Caution: The reaction is exothermic.

-

-

Reaction Setup:

-

Dry the four-necked, round-bottomed flask and equip it with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and a dropping funnel.

-

Evacuate the flask and fill it with an inert gas. Repeat this cycle three times.[1]

-

-

Reaction Execution:

-

Under the inert atmosphere, add the Ru(II)-TsDPEN catalyst to the flask.

-

Add 4'-nitroacetophenone and anhydrous dichloromethane to the flask.

-

Transfer the prepared formic acid-triethylamine mixture to the dropping funnel and add it dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 28°C for 24 hours.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC or GC), quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Enzymatic Kinetic Resolution of (±)-1-(4-nitrophenyl)ethanol

This protocol describes the kinetic resolution of racemic 1-(4-nitrophenyl)ethanol using Candida antarctica lipase B (CALB) and vinyl acetate as the acylating agent.

Materials:

-

(±)-1-(4-nitrophenyl)ethanol

-

Candida antarctica lipase B (immobilized, e.g., Novozym 435®)

-

Vinyl acetate

-

Hexane (anhydrous)

-

Erlenmeyer flask

-

Orbital shaker

Procedure:

-

Reaction Setup:

-

Reaction Execution:

-

Place the flask in an orbital shaker and incubate at 32°C with constant agitation (e.g., 150 rpm) for 48 hours.[2]

-

The reaction progress can be monitored by taking aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

-

Work-up and Purification:

-

After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting mixture contains the unreacted (R)-1-(4-nitrophenyl)ethan-1-ol and the acetylated (S)-enantiomer.

-

Separate the alcohol from the ester by column chromatography on silica gel.

-

-

Analysis:

-

Determine the yield of the isolated this compound.

-

Determine the enantiomeric excess of the alcohol by chiral HPLC or GC analysis.

-

Corey-Bakshi-Shibata (CBS) Reduction of 4'-Nitroacetophenone

This protocol outlines the asymmetric reduction of 4'-nitroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst and a borane-THF complex.

Materials:

-

4'-Nitroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene)

-

Borane-tetrahydrofuran complex solution (BH3·THF, e.g., 1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Dry reaction vessel (e.g., round-bottomed flask) with an inert gas inlet

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Argon or Nitrogen), add a solution of 4'-nitroacetophenone in anhydrous THF to a dry reaction vessel.

-

Cool the solution to the desired temperature (e.g., 23°C).

-

-

Reaction Execution:

-

To the stirred solution of the ketone, add the (R)-2-Methyl-CBS-oxazaborolidine solution.

-

Slowly add the borane-THF complex solution to the reaction mixture.

-

Stir the reaction at 23°C for a short period (e.g., 5 minutes). The reaction is typically very fast.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Analysis:

-

Calculate the yield of the purified alcohol.

-

Determine the enantiomeric excess using chiral HPLC analysis.

-

Visualizations

The following diagrams illustrate the workflows for the described synthetic methods.

Caption: General workflows for the synthesis of this compound.

Conclusion

This guide has provided a detailed overview of the key synthetic methods for preparing this compound. The choice of method will depend on various factors, including the desired scale of the reaction, cost of reagents and catalysts, and the required level of enantiopurity. Asymmetric transfer hydrogenation offers high yields and excellent enantioselectivity. Enzymatic kinetic resolution provides a green and highly selective alternative, while the CBS reduction is a rapid and effective method. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Safety and handling precautions for (1R)-1-(4-nitrophenyl)ethan-1-ol

An In-depth Technical Guide to the Safety and Handling of (1R)-1-(4-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and toxicological information for this compound. The information is intended for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical Identification

This compound is a chiral aromatic alcohol. Accurate identification is the first step in ensuring safe handling.

| Identifier | Value |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanol |

| Synonyms | (R)-1-(4-Nitrophenyl)ethanol, 4-Nitrophenylmethylcarbinol |

| CAS Number | 58287-18-6 (for R-enantiomer) 6531-13-1 (for racemate)[1][2][3][4] |

| Molecular Formula | C₈H₉NO₃[3][4][5][6] |

| Molecular Weight | 167.16 g/mol [3][4][5] |

| Structure | InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). All personnel must be aware of its potential health effects before handling. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential target organ damage with repeated exposure.[7]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5][7][8][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][5][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5][8][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5][8][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5][8][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed[7] |

| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life[7] |

GHS Pictogram: GHS07 (Exclamation Mark)[3][9] Signal Word: Warning [3][5][8][9][10]

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for safe storage and handling.

| Property | Value |

| Appearance | Clear pale yellow to yellow oil or solid[3] |

| Melting Point | 30-32 °C[3] |

| Boiling Point | 137-138 °C @ 2 Torr[3] |

| Density (Predicted) | 1.263 ± 0.06 g/cm³[3] |

| Solubility | Slightly soluble in chloroform and methanol[3] |

| Storage Temperature | 2-8°C (Refrigerator), desiccated[3][8][9] |

Handling and Storage

Adherence to proper handling and storage protocols is mandatory to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][11]

-

Avoid the formation and inhalation of dust or aerosols.[1][11]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Do not eat, drink, or smoke in the laboratory area.[7]

Storage:

-

Store at the recommended refrigerator temperature (2-8°C).[3][8][9]

-

Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is required at all times when handling this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting chemical safety goggles or a face shield (EN 166 or NIOSH approved).[1][11] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. A lab coat is mandatory.[1][11] |

| Respiratory Protection | For operations that may generate dust or aerosols where ventilation is inadequate, use a NIOSH-approved respirator with a particle filter or a full-face respirator.[1][7][11] |

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

-

General Advice: Move out of the dangerous area. Consult a physician immediately and provide them with the Safety Data Sheet (SDS).[7][10]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[7][10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[7][10][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Make the victim drink water (two glasses at most) and seek immediate medical attention.[7][11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][11]

-

Specific Hazards: Combustion may produce hazardous fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][12]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][7]

Toxicological Information and Potential Mechanisms

While specific toxicological studies on this compound are limited, the hazards are inferred from its classification and data on related nitroaromatic compounds.[13]

-

Acute Effects: The compound is harmful if ingested, inhaled, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory tract.[5]

-

Chronic Effects: Prolonged or repeated oral exposure may cause damage to the liver and kidneys.[7]

-

Mechanism of Toxicity: The toxicity of nitroaromatic compounds is often linked to their metabolic reduction. The nitro group can be reduced by cellular reductases to form nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress through redox cycling or form adducts with DNA and proteins, leading to cellular damage and potential mutagenicity.[13]

References

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-(4-NITROPHENYL)ETHANOL | 6531-13-1 [chemicalbook.com]

- 4. 6531-13-1 CAS MSDS (1-(4-NITROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-(4-Nitrophenyl)ethan-1-ol | C8H9NO3 | CID 592376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H9NO3 | CID 9793932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 58287-18-6|(R)-1-(4-Nitrophenyl)ethanol|BLD Pharm [bldpharm.com]

- 9. labsolu.ca [labsolu.ca]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (1R)-1-(4-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (1R)-1-(4-nitrophenyl)ethan-1-ol (CAS No: 58287-18-6), a valuable chiral building block in pharmaceutical and fine chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk manufacturing. These suppliers offer different grades of purity and enantiomeric excess, catering to the diverse needs of research and development professionals. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity/Specification | Available Quantities |

| BLDpharm | Purity information available upon request for CAS No. 58287-18-6.[1] | Inquire for details. |

| MySkinRecipes | ≥95%[2] | Inquire for details. |

| Santa Cruz Biotechnology | Certificate of Analysis available for lot-specific data.[3] | Inquire for details. |

| ChemicalBook | Lists multiple suppliers with varying purities. | Varies by supplier. |

| Sigma-Aldrich (Merck) | Product availability can be checked on their website. | Varies. |

| TCI America | Offers a range of chiral compounds and catalysts. | Varies. |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [2] |

| CAS Number | 58287-18-6[2] |

| Appearance | Yellow liquid[2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C.[1] |

Experimental Protocols

Synthesis: Asymmetric Reduction of 4'-Nitroacetophenone

The most common method for the synthesis of this compound is the enantioselective reduction of its corresponding prochiral ketone, 4'-nitroacetophenone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective method for this transformation.[4][5][6][7]

Reaction Scheme:

Figure 1: Asymmetric reduction of 4'-nitroacetophenone.

General Procedure:

-

To a solution of the (S)-CBS oxazaborolidine catalyst (typically 5-10 mol%) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), borane-tetrahydrofuran complex (BH3•THF) is added dropwise at a controlled temperature (e.g., 0°C or room temperature).

-

The mixture is stirred for a specified period to allow for the formation of the active catalyst-borane complex.

-

A solution of 4'-nitroacetophenone in the same anhydrous solvent is then added slowly to the reaction mixture, maintaining the controlled temperature.

-

The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol.

-

The solvent is removed under reduced pressure, and the crude product is worked up, typically involving an extraction with an organic solvent and washing with aqueous solutions to remove inorganic byproducts.

-

The final product is purified by column chromatography on silica gel to yield this compound with high enantiomeric excess.

Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination

The enantiomeric purity of this compound is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9][10][11]

Typical HPLC Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is commonly employed.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is generally used.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is standard.

-

Column Temperature: The separation is usually performed at a constant, controlled temperature (e.g., 25°C).

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Role as a Chiral Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial chiral building block in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). A notable example is its potential use in the synthesis of beta-3 adrenergic agonists. The (R)-configuration of the alcohol is transferred to a stereocenter in the final drug molecule, which is often critical for its pharmacological activity and safety profile.[12]

References

- 1. 58287-18-6|(R)-1-(4-Nitrophenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. (R)-1-(4-Nitrophenyl)ethanol [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. insuf.org [insuf.org]

- 5. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

Biological Activities of Nitrophenyl Ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenyl ethanol derivatives represent a versatile class of chemical compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

Introduction

Nitrophenyl ethanol derivatives are organic molecules characterized by a phenyl ring substituted with a nitro group and an ethanol side chain. The position of the nitro group (ortho, meta, or para) and further substitutions on the aromatic ring or the ethanol moiety significantly influence their chemical properties and biological activities. These compounds have garnered considerable interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.[1][2] Their synthesis is often straightforward, allowing for the generation of diverse chemical libraries for biological screening.[3] This guide focuses on three primary areas of their biological activity: antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several nitrophenyl ethanol derivatives have demonstrated inhibitory activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of antimicrobial action is often attributed to the nitro group, which can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by covalently modifying DNA and proteins, ultimately leading to cell death.[4][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of nitrophenyl ethanol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for various nitrophenyl ethanol derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (1R)-1-(3-Nitrophenyl)ethanol | Bacillus subtilis | Not Specified | [6] |

| (1R)-1-(3-Nitrophenyl)ethanol | Staphylococcus aureus | Not Specified | [6] |

| (1R)-1-(3-Nitrophenyl)ethanol | Escherichia coli | Not Specified | [6] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [4] |

| 4-(benzyloxy)phenol | Moraxella catarrhalis | Comparable to 4a | [4] |

| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a) | Moraxella catarrhalis | Comparable to 4b | [4] |

Note: The table will be populated with more specific data as further research becomes available.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Nitrophenyl ethanol derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare Serial Dilutions: A two-fold serial dilution of the nitrophenyl ethanol derivative is prepared directly in the wells of the 96-well plate. Each well will contain 50 µL of CAMHB. 50 µL of the stock solution is added to the first well and mixed. Then, 50 µL is transferred from the first well to the second, and this process is repeated across the plate to create a concentration gradient.

-

Inoculum Preparation: The bacterial culture is diluted in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Controls: A positive control well (containing medium and bacteria but no compound) and a negative control well (containing medium only) are included on each plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Figure 1: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity

Nitrophenyl ethanol derivatives have emerged as a promising area of research in oncology, with several compounds demonstrating cytotoxic effects against various cancer cell lines.[7] The presence of the nitro group can contribute to their anticancer properties through various mechanisms, including the induction of oxidative stress and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer potency of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The table below presents IC50 values for representative nitrophenyl ethanol derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5,6,7,8-Tetrahydroisoquinolines bearing 3(4)-nitrophenyl | PACA2 (pancreatic) | Moderate to Strong | [7] |

| 5,6,7,8-Tetrahydroisoquinolines bearing 3(4)-nitrophenyl | A549 (lung) | Moderate to Strong | [7] |

Note: This table is intended to be illustrative. More comprehensive data will be added as it becomes available in the literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Nitrophenyl ethanol derivative stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the nitrophenyl ethanol derivative. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, 10-20 µL of MTT reagent is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

The anticancer effects of nitrophenyl ethanol derivatives are likely mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most relevant pathways are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Nitrophenyl ethanol derivatives may exert their anticancer effects by inhibiting the activation of NF-κB.

Figure 3: Potential inhibition of the NF-κB signaling pathway by nitrophenyl ethanol derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Some nitrophenyl ethanol derivatives have shown potential as anti-inflammatory agents.[8][9] Their mechanisms of action may involve the inhibition of pro-inflammatory enzymes and cytokines, as well as the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that contribute to inflammatory processes.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds can be assessed by their ability to inhibit nitric oxide (NO) production or scavenge free radicals, with potency often expressed as an IC50 value.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Nitro substituted benzamides (5) | NO production in RAW264.7 | 3.7 | [10] |

| Nitro substituted benzamides (6) | NO production in RAW264.7 | 5.3 | [10] |

Note: This table will be expanded as more specific data on nitrophenyl ethanol derivatives becomes available.

Experimental Protocol: Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Materials:

-

Sodium nitroprusside solution (10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Nitrophenyl ethanol derivative solutions of various concentrations

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, 100 µL of sodium nitroprusside solution is mixed with 100 µL of the nitrophenyl ethanol derivative solution at different concentrations.

-

Incubation: The mixture is incubated at room temperature for 150 minutes.

-

Griess Reagent Addition: After incubation, 100 µL of Griess reagent is added to each well.

-

Absorbance Measurement: The absorbance is measured at 546 nm using a microplate reader.

-

Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample wells to the control well (containing all reagents except the test compound). The IC50 value is then determined.

Figure 4: Workflow for the nitric oxide scavenging assay.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of nitrophenyl ethanol derivatives may be linked to their ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a key regulator of the production of pro-inflammatory cytokines and mediators.

MAPK Signaling Pathway: This pathway consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Inhibition of the MAPK pathway can therefore reduce the inflammatory response.

Figure 5: Potential points of inhibition in the MAPK signaling pathway by nitrophenyl ethanol derivatives.

Conclusion and Future Directions

Nitrophenyl ethanol derivatives have demonstrated a diverse range of biological activities, highlighting their potential as lead compounds in drug discovery. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic applications of this chemical class. Future research should focus on synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. In vivo studies will also be crucial to validate the promising in vitro activities and to assess the pharmacokinetic and toxicological profiles of the most potent derivatives. The continued investigation of nitrophenyl ethanol derivatives holds significant promise for the development of new and effective treatments for infectious diseases, cancer, and inflammatory disorders.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Broth microdilution susceptibility testing. [bio-protocol.org]

- 9. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol from 4-nitroacetophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol, a valuable chiral intermediate in the pharmaceutical industry, from the prochiral ketone 4-nitroacetophenone. The methodologies presented focus on achieving high enantioselectivity and yield, utilizing both biocatalytic and chemocatalytic approaches.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. The resulting enantiopure alcohols are critical building blocks for the synthesis of a wide array of pharmaceuticals and fine chemicals. This compound, in particular, serves as a key precursor for various biologically active molecules. This document outlines three effective methods for its asymmetric synthesis: a green biocatalytic approach using Daucus carota (carrot root), the Corey-Bakshi-Shibata (CBS) reduction, and ruthenium-catalyzed asymmetric transfer hydrogenation.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for a clear comparison of their efficiency and stereoselectivity.

Table 1: Biocatalytic Asymmetric Reduction of 4-Nitroacetophenone

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration |

| Cynara scolumus L., Terfezia sp, and Phoenix dactylifera L. | 4-Nitroacetophenone | 1-(4-nitrophenyl)ethan-1-ol | 52.0 | 82.0 | Not Specified |

| Rhodotorula sp. AS2.2241 | 2-bromo-1-(4-nitrophenyl)ethanone | 2-bromo-1(R)-(4-nitrophenyl)ethanol | - | 97 | R |

Table 2: Chemocatalytic Asymmetric Reduction of Acetophenone Derivatives (Illustrative)

| Method | Catalyst | Ligand/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| CBS Reduction | Oxazaborolidine | (R)-2-Methyl-CBS | Acetophenone | High | >95 |

| Asymmetric Transfer Hydrogenation | Ruthenium | Chiral Diamine | Acetophenone | High | High |

Note: Specific data for the chemocatalytic reduction of 4-nitroacetophenone is often proprietary or reported in patents. The data for acetophenone is provided as a strong indicator of the expected high performance of these methods.

Experimental Protocols

Biocatalytic Asymmetric Reduction using Daucus carota (Carrot Root)

This protocol describes a cost-effective and environmentally friendly method for the asymmetric reduction of 4-nitroacetophenone.

Materials:

-

4-nitroacetophenone

-

Fresh Daucus carota (carrots)

-

Deionized water

-

Erlenmeyer flasks

-

Orbital shaker

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Wash and peel fresh carrots. Grate the carrots into fine pieces.

-

In a 250 mL Erlenmeyer flask, add 10 g of grated carrot to 100 mL of deionized water.

-

Add 100 mg of 4-nitroacetophenone to the flask.

-

Place the flask on an orbital shaker at 180 rpm and maintain at room temperature (approximately 25-30°C).

-

Monitor the reaction progress by taking aliquots at 24-hour intervals. Extract the aliquot with ethyl acetate and analyze by TLC or GC.

-

Upon completion (typically 48-72 hours), filter the reaction mixture to remove the carrot pulp.

-

Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This method utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity.

Materials:

-

4-nitroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Hydrochloric acid (1 N)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas supply

-

Schlenk line and oven-dried glassware

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, charge the flask with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Cool the flask to 0°C in an ice bath.

-